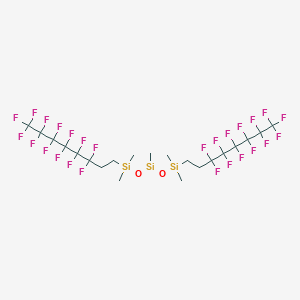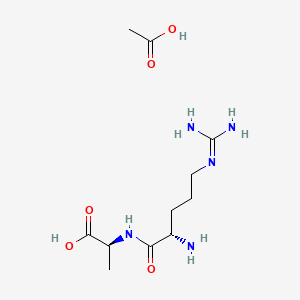
Hexadecanoic acid (5-nitro-thiazol-2-yl)-amide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds typically involves a series of chemical reactions, but the exact process for this specific compound is not provided in the available resources .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for Hexadecanoic acid (5-nitro-thiazol-2-yl)-amide is not available .Chemical Reactions Analysis
Chemical reactions analysis involves studying how a compound reacts with other substances. The specific chemical reactions involving Hexadecanoic acid (5-nitro-thiazol-2-yl)-amide are not detailed in the available resources .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, these specific details for Hexadecanoic acid (5-nitro-thiazol-2-yl)-amide are not available .Aplicaciones Científicas De Investigación
Hexadecanoic acid (5-nitro-thiazol-2-yl)-amide, 95% has been used in scientific research for a variety of applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and as a substrate for enzyme-linked immunosorbent assays (ELISA). It has also been used as a model compound for the design of inhibitors of serine proteases and as a substrate for the detection of peroxidase activity.
Mecanismo De Acción
Hexadecanoic acid (5-nitro-thiazol-2-yl)-amide, 95% works by inhibiting the activity of enzymes and proteins. It is a competitive inhibitor of serine proteases, which are enzymes that hydrolyze peptide bonds in proteins. It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity. Hexadecanoic acid (5-nitro-thiazol-2-yl)-amide, 95% also binds to proteins, preventing them from forming complexes with other proteins.
Biochemical and Physiological Effects
Hexadecanoic acid (5-nitro-thiazol-2-yl)-amide, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as serine proteases, and to prevent the formation of protein-protein complexes. It has also been shown to have anti-inflammatory and anti-cancer effects in cell culture studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexadecanoic acid (5-nitro-thiazol-2-yl)-amide, 95% has several advantages for laboratory experiments. It is a relatively stable compound that is easy to synthesize and is available commercially. It is also relatively inexpensive and non-toxic. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, it is not very specific in its action and can inhibit other enzymes or proteins that are not the target of the experiment.
Direcciones Futuras
Hexadecanoic acid (5-nitro-thiazol-2-yl)-amide, 95% has numerous potential future directions. It could be used to develop new inhibitors of serine proteases or other enzymes. It could also be used to study protein-protein interactions and to develop new drugs for the treatment of cancer or inflammation. Additionally, it could be used to develop new assays for the detection of peroxidase activity or other enzymes. Finally, it could be used to develop new compounds for the detection of other biochemical or physiological processes.
Métodos De Síntesis
Hexadecanoic acid (5-nitro-thiazol-2-yl)-amide, 95% is synthesized through a five-step process. First, hexadecanoic acid is reacted with thionyl chloride to form the corresponding acid chloride. Second, the acid chloride is reacted with 2-nitro-thiazole to form the nitro-thiazol-2-yl derivative. Third, the nitro-thiazol-2-yl derivative is reacted with sodium bicarbonate to form the desired product. Fourth, the product is precipitated from the reaction mixture and fifth, the precipitate is collected and dried to yield the desired compound.
Propiedades
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)hexadecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)21-19-20-16-18(26-19)22(24)25/h16H,2-15H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWVAKZIXDDEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)

![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)




